4-Methoxytoluene-2,5-diamine dihydrochloride
Overview
Description
. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxytoluene-2,5-diamine dihydrochloride typically involves the reaction of 4-methoxytoluene with nitrous acid to form the corresponding diazonium salt, which is then reduced to the diamine . The reaction conditions often include controlled temperatures and the use of reducing agents such as sodium sulfite.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methoxytoluene-2,5-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, primary amines from reduction, and various substituted aromatic compounds from electrophilic substitution .
Scientific Research Applications
4-Methoxytoluene-2,5-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxytoluene-2,5-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methyl-p-phenylenediamine dihydrochloride
- 1,4-Benzenediamine, 2-methoxy-5-methyl-, dihydrochloride
- 4-Methoxytoluene-2,5-diamine hydrochloride
Uniqueness
4-Methoxytoluene-2,5-diamine dihydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-methoxy-5-methylbenzene-1,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-5-3-7(10)8(11-2)4-6(5)9;;/h3-4H,9-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUAYDDABCDBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205035 | |
Record name | 4-Methoxytoluene-2,5-diamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56496-88-9 | |
Record name | 4-Methoxytoluene-2,5-diamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056496889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxytoluene-2,5-diamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHOXYTOLUENE-2,5-DIAMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9JJM46RYT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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